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Compound of Interest

Compound Name: Batcp

Cat. No.: B1624332 Get Quote

Technical Support Center: HDAC6 Inhibitor
Screening with Batcp
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers using the selective HDAC6 substrate, Batcp, in inhibitor

screening assays.

Frequently Asked Questions (FAQs)
Q1: What is Batcp and why is it used for HDAC6 inhibitor screening?

Batcp is a selective fluorogenic substrate for Histone Deacetylase 6 (HDAC6). Its selectivity

makes it a valuable tool for specifically measuring HDAC6 activity in the presence of other

HDAC isoforms, thereby enabling the identification and characterization of HDAC6-selective

inhibitors.

Q2: What is the principle of the Batcp-based HDAC6 inhibitor screening assay?

The assay is based on a two-step enzymatic reaction. First, HDAC6 deacetylates the Batcp
substrate. In the second step, a developer solution is added which specifically acts on the

deacetylated substrate to release a fluorophore. The resulting fluorescence is directly

proportional to the HDAC6 activity. Inhibitors of HDAC6 will therefore cause a decrease in the
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fluorescent signal. This principle is similar to other fluorogenic HDAC assays that use

substrates like Boc-Lys(Ac)-AMC.[1][2][3][4]

Q3: What are the key controls to include in my experiment?

To ensure the reliability of your results, it is crucial to include the following controls:

No-Enzyme Control: To determine the background fluorescence.

Enzyme Control (Positive Control): HDAC6 enzyme without any inhibitor, to measure

maximum enzyme activity.

Inhibitor Control (Negative Control): A known HDAC6 inhibitor (e.g., Trichostatin A) to confirm

the assay can detect inhibition.[5]

Solvent Control: To account for any effects of the inhibitor solvent (e.g., DMSO) on enzyme

activity.[6]

Q4: What is the optimal concentration of DMSO in the assay?

The final concentration of DMSO should be kept as low as possible, ideally not exceeding 1-

2%.[6][7] High concentrations of DMSO can inhibit HDAC6 activity and interfere with the assay.

[1][8]
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Problem Possible Cause Solution

High background fluorescence
Contaminated reagents or

microplate.

Use fresh, high-quality

reagents and new, clean

microplates. Ensure proper

storage of all kit components

as per the manufacturer's

instructions.

Autofluorescence of test

compounds.

Test the fluorescence of your

compounds in the absence of

the enzyme and substrate. If

they are autofluorescent, you

may need to use a different

assay format or apply a

correction factor.

Low or no signal in the positive

control
Inactive HDAC6 enzyme.

Ensure the enzyme has been

stored correctly at -80°C and

avoid repeated freeze-thaw

cycles.[8] Use a fresh aliquot

of the enzyme.

Incorrect assay buffer or pH.

Use the recommended assay

buffer and ensure the pH is

optimal for HDAC6 activity.

Degraded substrate or

developer.

Store the Batcp substrate and

developer solution protected

from light and at the

recommended temperature.

Prepare fresh solutions as

needed.

High variability between

replicate wells
Pipetting errors.

Use calibrated pipettes and

ensure accurate and

consistent dispensing of all

reagents.

Incomplete mixing. Gently mix the contents of the

wells after adding each
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reagent, avoiding bubbles.

Temperature fluctuations.

Ensure consistent incubation

temperatures throughout the

experiment.

False positives (compounds

appear as inhibitors but are

not)

Compound precipitation.

Visually inspect the wells for

any signs of precipitation. Test

the solubility of your

compounds in the assay buffer.

Interference with the developer

enzyme.

Some compounds may inhibit

the developer enzyme, leading

to a false positive result. This

can be tested by adding the

compound after the HDAC6

reaction but before the

developer step.

Compound quenches

fluorescence.

Test for quenching by adding

the compound to a well with a

known amount of the

fluorophore.

False negatives (known

inhibitors show no activity)

Sub-optimal inhibitor

concentration.

Test a wider range of inhibitor

concentrations.

Incorrect incubation time.

Ensure sufficient pre-

incubation of the enzyme with

the inhibitor before adding the

substrate.

Slow-binding inhibitors.

For some inhibitors, the

standard assay time may not

be sufficient to reach

equilibrium. Consider

increasing the incubation time

or using a kinetic assay format.

Experimental Protocols
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Standard HDAC6 Inhibitor Screening Protocol with a
Fluorogenic Substrate

Reagent Preparation:

Prepare the HDAC6 Assay Buffer as recommended by the manufacturer.

Dilute the HDAC6 enzyme to the desired concentration in cold Assay Buffer immediately

before use.

Prepare the Batcp substrate solution in the appropriate solvent (e.g., DMSO) and then

dilute in Assay Buffer to the final working concentration.

Prepare the Developer Solution according to the manufacturer's instructions.

Prepare a stock solution of the test compound and a known inhibitor (e.g., Trichostatin A)

in DMSO.

Assay Procedure (96-well plate format):

Add 50 µL of diluted HDAC6 enzyme solution to each well, except for the no-enzyme

control wells.

Add 2 µL of the test compound, known inhibitor, or DMSO (for the enzyme control) to the

appropriate wells.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

Initiate the enzymatic reaction by adding 48 µL of the Batcp substrate solution to all wells.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 10 µL of the Developer Solution to each well.

Incubate the plate at 37°C for 10-15 minutes to allow for signal development.

Data Acquisition and Analysis:
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Measure the fluorescence using a microplate reader with excitation at 350-380 nm and

emission at 440-460 nm.[5]

Subtract the background fluorescence (from the no-enzyme control) from all other

readings.

Calculate the percent inhibition for each compound concentration relative to the enzyme

control (0% inhibition) and the known inhibitor control (100% inhibition).

Plot the percent inhibition versus the logarithm of the compound concentration to

determine the IC50 value.

Quantitative Data Summary
Table 1: Reference Inhibitor IC50 Values for HDAC6

Inhibitor IC50 (nM)

Trichostatin A 1.18

SAHA (Vorinostat) 10.5

Panobinostat 2.51

Data sourced from Reaction Biology's HDAC6 Assay Services.[9]
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HDAC6 Inhibitor Screening Workflow with Batcp
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Caption: Workflow for a typical HDAC6 inhibitor screening assay using the Batcp substrate.
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Fluorogenic HDAC6 Assay Principle

Batcp Substrate
(Acetylated, Non-fluorescent)

Deacetylated Substrate

Deacetylation

Released Fluorophore
(Fluorescent Signal)

Cleavage

HDAC6 Enzyme

HDAC6 Inhibitor

Inhibition

Developer Solution

Click to download full resolution via product page

Caption: The enzymatic reaction principle of the Batcp-based fluorogenic HDAC6 assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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